N-[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]-2,4-dimethyl-1,3-thiazole-5-carboxamide
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Overview
Description
N-[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]-2,4-dimethyl-1,3-thiazole-5-carboxamide is a complex organic compound that features a unique structure with two thiazole rings and a fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]-2,4-dimethyl-1,3-thiazole-5-carboxamide typically involves multiple steps. One common method includes the following steps:
Formation of the Thiazole Rings: The thiazole rings can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction.
Coupling of the Thiazole Rings: The two thiazole rings are then coupled using a suitable coupling reagent, such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]-2,4-dimethyl-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, particularly with strong nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Sodium hydride in DMF (dimethylformamide) or potassium tert-butoxide in THF (tetrahydrofuran).
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiazolidines.
Substitution: Introduction of various nucleophiles into the fluorophenyl group.
Scientific Research Applications
N-[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]-2,4-dimethyl-1,3-thiazole-5-carboxamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for use in the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study biological processes, particularly those involving thiazole-containing compounds.
Industrial Applications: Potential use in the synthesis of advanced polymers or as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N-[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]-2,4-dimethyl-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The fluorophenyl group may enhance binding affinity through hydrophobic interactions, while the thiazole rings can participate in hydrogen bonding and π-π stacking interactions.
Comparison with Similar Compounds
Similar Compounds
N-[4-(4-fluorophenyl)-5-hydroxymethyl-6-isopropylpyrimidin-2-yl]-N-methylmethanesulfonamide: An intermediate in the synthesis of rosuvastatin, an HMG-CoA reductase inhibitor.
N-(4-(4-fluorophenyl)-5-formyl-6-isopropylpyrimidin-2-yl)-N-methylmethanesulfonamide: Used in the preparation of rosuvastatin.
Uniqueness
N-[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]-2,4-dimethyl-1,3-thiazole-5-carboxamide is unique due to its dual thiazole rings and the presence of a fluorophenyl group. This combination imparts distinct chemical properties, such as enhanced stability and specific reactivity, making it valuable for various applications.
Properties
Molecular Formula |
C16H14FN3OS2 |
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Molecular Weight |
347.4 g/mol |
IUPAC Name |
N-[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]-2,4-dimethyl-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C16H14FN3OS2/c1-8-14(23-10(3)18-8)15(21)20-16-19-13(9(2)22-16)11-4-6-12(17)7-5-11/h4-7H,1-3H3,(H,19,20,21) |
InChI Key |
FWEYAKJDDSCFRQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)C)C(=O)NC2=NC(=C(S2)C)C3=CC=C(C=C3)F |
Origin of Product |
United States |
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